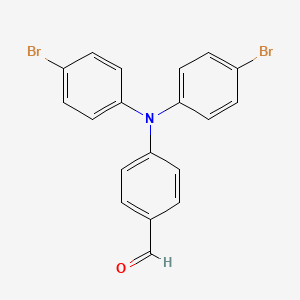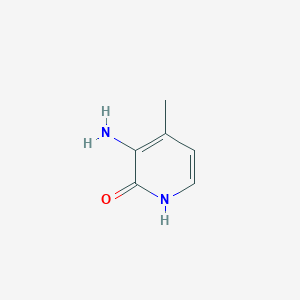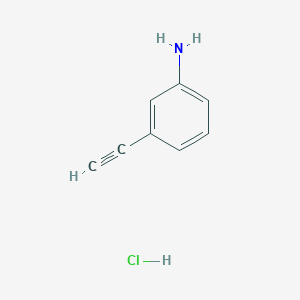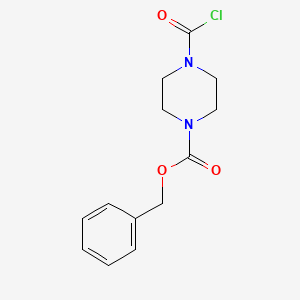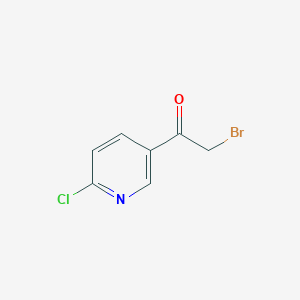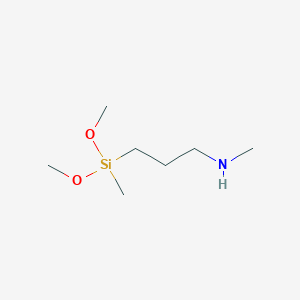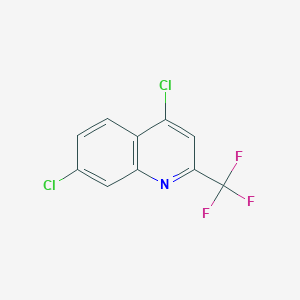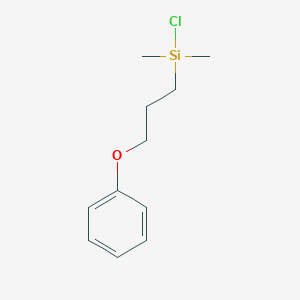
3-苯氧丙基二甲基氯硅烷
描述
3-Phenoxypropyldimethylchlorosilane (3-PPMS) is an organosilicon compound with a wide range of applications in scientific research and industrial processes. It is a type of organochlorosilane, which is a class of compounds that contain both carbon and silicon atoms with a chlorine atom attached to the silicon. 3-PPMS has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of applications.
科学研究应用
材料科学:增强聚合物性能
3-苯氧丙基二甲基氯硅烷: 用于材料科学中修饰聚合物表面,从而增强其性能。它在合成复合材料中特别有价值,在该材料中它充当偶联剂,以改善有机聚合物与无机填料之间的界面结合。 这会导致具有优异的机械强度、热稳定性和化学抗性的复合材料 .
制药:药物递送系统
在制药行业,3-苯氧丙基二甲基氯硅烷 可用于在药物颗粒上形成疏水涂层。这种修饰可以控制药物的释放速率,使其成为开发缓释或控释药物制剂的关键成分。 它有助于定制活性药物成分的溶出曲线 .
涂料:疏水表面
3-苯氧丙基二甲基氯硅烷: 用于创建疏水涂层。这些涂层用于各种表面以赋予疏水特性,这可以防止水分吸收并防止腐蚀。 此类涂层在保护暴露于恶劣环境条件下的金属表面和建筑材料方面特别有用 .
粘合剂:提高粘合性能
这种硅烷化合物在粘合剂行业也很重要。它用于修饰基材的表面能,以增强硅酮基粘合剂的粘合力。 通过提高粘合强度,它确保了粘合剂应用在包括汽车和建筑在内的各个行业的耐久性和有效性 .
农业:控释肥料
在农业中,3-苯氧丙基二甲基氯硅烷 可以掺入控释肥料的基质中以调节养分释放。 这有助于减少施肥频率,最大程度地减少对环境的影响,并通过在较长时间内提供稳定的养分供应来提高作物产量 .
作用机制
Target of Action
As a chemical intermediate , it is likely used in the synthesis of other compounds, suggesting that its primary role may be as a reactant in chemical reactions.
Action Environment
It is known to react rapidly with moisture, water, and protic solvents , suggesting that its stability and efficacy could be influenced by the presence of these substances in its environment.
实验室实验的优点和局限性
The advantages of using 3-Phenoxypropyldimethylchlorosilane in laboratory experiments include its low cost, low toxicity, and stability. Additionally, 3-Phenoxypropyldimethylchlorosilane is easy to handle and store, and it is not volatile or flammable. The main limitation of 3-Phenoxypropyldimethylchlorosilane is its low solubility in water, which can limit its use in certain experiments. Additionally, 3-Phenoxypropyldimethylchlorosilane may interact with other compounds, which can affect the results of experiments.
未来方向
The future of 3-Phenoxypropyldimethylchlorosilane research is promising, as there are many potential applications for this versatile compound. One potential application is the development of new drug delivery systems, as 3-Phenoxypropyldimethylchlorosilane has been shown to form stable complexes with a variety of active pharmaceutical ingredients. Additionally, 3-Phenoxypropyldimethylchlorosilane could be used in the synthesis of new polymers and nanomaterials, as well as in the production of agrochemicals and dyes. Finally, further research into the biochemical and physiological effects of 3-Phenoxypropyldimethylchlorosilane could lead to new insights into its safety and toxicity profile.
生化分析
Biochemical Properties
3-Phenoxypropyldimethylchlorosilane plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its chlorosilane group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction can lead to the modification of enzyme activity, protein structure, and function. For example, 3-Phenoxypropyldimethylchlorosilane can react with hydroxyl groups on proteins, leading to the formation of stable siloxane bonds .
Cellular Effects
The effects of 3-Phenoxypropyldimethylchlorosilane on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3-Phenoxypropyldimethylchlorosilane has been shown to disrupt the integrity of the plasma membrane, leading to changes in cell signaling and gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.
Molecular Mechanism
At the molecular level, 3-Phenoxypropyldimethylchlorosilane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through its reactive chlorosilane group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 3-Phenoxypropyldimethylchlorosilane can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Phenoxypropyldimethylchlorosilane can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3-Phenoxypropyldimethylchlorosilane is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture and other environmental factors . Long-term exposure to 3-Phenoxypropyldimethylchlorosilane can lead to persistent changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 3-Phenoxypropyldimethylchlorosilane vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects. For example, high doses of 3-Phenoxypropyldimethylchlorosilane have been associated with liver and kidney damage in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
3-Phenoxypropyldimethylchlorosilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo hydrolysis to form silanols, which can further react with other biomolecules . These metabolic reactions can influence the overall metabolic flux and levels of metabolites in cells. Additionally, 3-Phenoxypropyldimethylchlorosilane can affect the activity of metabolic enzymes, leading to changes in metabolic pathways.
Transport and Distribution
The transport and distribution of 3-Phenoxypropyldimethylchlorosilane within cells and tissues are critical for its biological activity. It can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 3-Phenoxypropyldimethylchlorosilane can interact with binding proteins that facilitate its distribution to various cellular compartments. Its localization and accumulation within cells can influence its biological effects.
Subcellular Localization
The subcellular localization of 3-Phenoxypropyldimethylchlorosilane is essential for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Phenoxypropyldimethylchlorosilane can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. Its subcellular localization can affect its activity and function, influencing various cellular processes.
属性
IUPAC Name |
chloro-dimethyl-(3-phenoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZQZJKHGHWQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598461 | |
| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69733-73-9 | |
| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

